3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a benzylsulfanyl group attached to a methylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylpentanoic acid with benzylthiol in the presence of a suitable base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of the carboxylic acid group, allowing the nucleophilic attack of the thiol group on the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, sodium hydride as a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzylsulfanyl derivatives.
Scientific Research Applications
3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group may also play a role in binding to biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Phenylsulfanyl)methyl]-3-methylpentanoic acid
- 3-[(Methylsulfanyl)methyl]-3-methylpentanoic acid
- 3-[(Ethylsulfanyl)methyl]-3-methylpentanoic acid
Uniqueness
3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
103620-93-5 |
---|---|
Molecular Formula |
C14H20O2S |
Molecular Weight |
252.37 g/mol |
IUPAC Name |
3-(benzylsulfanylmethyl)-3-methylpentanoic acid |
InChI |
InChI=1S/C14H20O2S/c1-3-14(2,9-13(15)16)11-17-10-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,15,16) |
InChI Key |
LMIVIKNYHWCTOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(=O)O)CSCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.